alpha-(1-(N-Propyl-N-(4-(3,4,5-trimethoxybenzoyloxy)butyl))ethyl)benzyl alcohol
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Overview
Description
Alpha-(1-(N-Propyl-N-(4-(3,4,5-trimethoxybenzoyloxy)butyl))ethyl)benzyl alcohol is a complex organic compound characterized by its unique structure, which includes a benzyl alcohol moiety and a trimethoxybenzoyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-(N-Propyl-N-(4-(3,4,5-trimethoxybenzoyloxy)butyl))ethyl)benzyl alcohol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Alpha-(1-(N-Propyl-N-(4-(3,4,5-trimethoxybenzoyloxy)butyl))ethyl)benzyl alcohol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Alpha-(1-(N-Propyl-N-(4-(3,4,5-trimethoxybenzoyloxy)butyl))ethyl)benzyl alcohol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which alpha-(1-(N-Propyl-N-(4-(3,4,5-trimethoxybenzoyloxy)butyl))ethyl)benzyl alcohol exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler compound with similar functional groups.
Trimethoxybenzyl alcohol: Shares the trimethoxybenzoyloxy group.
Propylbenzyl alcohol: Contains the propyl and benzyl moieties.
Uniqueness
Alpha-(1-(N-Propyl-N-(4-(3,4,5-trimethoxybenzoyloxy)butyl))ethyl)benzyl alcohol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
72017-45-9 |
---|---|
Molecular Formula |
C26H37NO6 |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
[2-[4-hydroxybutyl(propyl)amino]-1-phenylpropyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C26H37NO6/c1-6-14-27(15-10-11-16-28)19(2)24(20-12-8-7-9-13-20)33-26(29)21-17-22(30-3)25(32-5)23(18-21)31-4/h7-9,12-13,17-19,24,28H,6,10-11,14-16H2,1-5H3 |
InChI Key |
RIWWEJLQVFPIEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCCCO)C(C)C(C1=CC=CC=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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